GW806742X hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

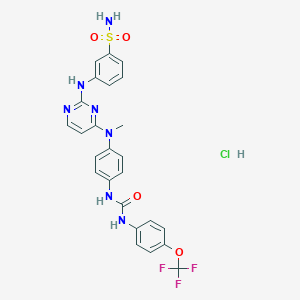

1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F3N7O4S.ClH/c1-35(22-13-14-30-23(34-22)31-18-3-2-4-21(15-18)40(29,37)38)19-9-5-16(6-10-19)32-24(36)33-17-7-11-20(12-8-17)39-25(26,27)28;/h2-15H,1H3,(H2,29,37,38)(H,30,31,34)(H2,32,33,36);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKWLRYRNSVTJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NC=C3)NC4=CC(=CC=C4)S(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClF3N7O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GW806742X Hydrochloride: A Dual Inhibitor of Necroptosis and Angiogenesis

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GW806742X hydrochloride is a potent small molecule inhibitor with a dual mechanism of action, targeting both Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptotic cell death, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. As an ATP mimetic, GW806742X binds to the ATP-binding pocket of its targets, effectively blocking their downstream signaling pathways. This dual inhibitory activity positions GW806742X as a compelling candidate for therapeutic intervention in diseases where both necroptosis and pathological angiogenesis are implicated, such as inflammatory disorders and cancer. This document provides a comprehensive overview of the mechanism of action of GW806742X, detailing its effects on cellular signaling, summarizing key quantitative data, and outlining relevant experimental methodologies.

Introduction

Necroptosis is a form of regulated necrosis that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration.[1] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway mediated by a core signaling complex involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and MLKL.[1] Angiogenesis, the formation of new blood vessels, is a fundamental process in development and wound healing, but also a hallmark of cancer and other diseases. The VEGF/VEGFR2 signaling axis is a primary driver of angiogenesis.[2]

This compound has emerged as a significant research tool and potential therapeutic agent due to its ability to concurrently inhibit both of these critical pathways. This technical guide will delve into the molecular mechanisms by which GW806742X exerts its effects, providing researchers and drug developers with a detailed understanding of its pharmacological profile.

Mechanism of Action: Inhibition of MLKL and Necroptosis

GW806742X acts as a potent inhibitor of MLKL, the terminal effector in the necroptosis pathway.[3][4] It functions as an ATP mimetic, competitively binding to the nucleotide-binding site within the pseudokinase domain of MLKL.[5] This interaction prevents the conformational changes in MLKL that are necessary for its oligomerization and subsequent translocation to the plasma membrane, thereby inhibiting the execution of necroptotic cell death.[3][4][5][6][7]

The Necroptosis Signaling Pathway

The canonical necroptosis pathway is initiated by stimuli such as Tumor Necrosis Factor (TNF), which leads to the formation of a signaling complex known as the necrosome. This complex consists of RIPK1 and RIPK3, which auto- and trans-phosphorylate each other. Activated RIPK3 then recruits and phosphorylates MLKL. Phosphorylated MLKL undergoes a conformational change, oligomerizes, and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.

Inhibition of MLKL by GW806742X

By binding to the ATP pocket of the MLKL pseudokinase domain, GW806742X effectively blocks the downstream events following RIPK3-mediated phosphorylation. This prevents MLKL from adopting its active conformation, thereby retarding its translocation to the cell membrane and inhibiting necroptosis.[3][5][6][7]

Mechanism of Action: Inhibition of VEGFR2 and Angiogenesis

In addition to its anti-necroptotic activity, GW806742X is a potent inhibitor of VEGFR2, a receptor tyrosine kinase that plays a central role in angiogenesis.[3][5][6] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

The VEGFR2 Signaling Pathway

Upon VEGF-A binding, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain. These phosphorylated residues serve as docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including:

-

PLCγ-PKC-MAPK pathway: Promotes cell proliferation.

-

PI3K-Akt pathway: Mediates cell survival and permeability.

Inhibition of VEGFR2 by GW806742X

As an ATP-competitive inhibitor, GW806742X binds to the kinase domain of VEGFR2, preventing its autophosphorylation and subsequent activation of downstream signaling cascades. This leads to the inhibition of VEGF-induced endothelial cell proliferation and, consequently, angiogenesis.

References

- 1. New potency assays for anti-VEGF antibodies [mpl.loesungsfabrik.de]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

Dual Kinase Inhibition Profile of GW806742X Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

GW806742X hydrochloride is a potent small molecule inhibitor demonstrating a dual mechanism of action by targeting two distinct and critical signaling kinases: Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This technical guide provides an in-depth analysis of its inhibitory profile, the associated signaling pathways, and the experimental methodologies used to characterize its activity.

Core Inhibitory Activity

GW806742X acts as an ATP mimetic, competitively binding to the ATP-binding sites of its target kinases.[1][2] Its dual inhibitory nature makes it a valuable tool for investigating the interplay between necroptotic cell death and angiogenesis, and a potential starting point for the development of therapeutics targeting diseases where both pathways are dysregulated.

Quantitative Inhibition Data

The inhibitory potency of GW806742X against its primary targets has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity

| Target | Parameter | Value |

| MLKL | Binding Affinity (Kd) | 9.3 µM[1][2][3][4][5] |

| VEGFR2 | IC50 | 2 nM[1][2] |

Table 2: Cell-Based Inhibitory Activity

| Assay | Cell Type | Parameter | Value |

| Necroptosis Inhibition | Mouse Dermal Fibroblasts (MDFs) | IC50 | < 50 nM[3] |

| VEGF-induced Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 | 5 nM[1][2] |

Signaling Pathways and Mechanism of Inhibition

GW806742X exerts its effects by modulating two distinct signaling cascades: the necroptosis pathway via MLKL and the pro-angiogenic pathway via VEGFR2.

Inhibition of the Necroptosis Pathway via MLKL

Necroptosis is a form of regulated necrotic cell death. The terminal step of this pathway is executed by MLKL. Upon activation by upstream kinases, primarily Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL gets phosphorylated. This phosphorylation event induces a conformational change, leading to MLKL oligomerization and translocation from the cytoplasm to the plasma membrane.[6] These oligomers disrupt membrane integrity, leading to cell lysis.

GW806742X inhibits this process by binding to the pseudokinase domain of MLKL.[1][2][3][4] This binding prevents the necessary conformational changes and subsequent membrane translocation, thereby protecting the cell from necroptotic death.[1][2][3][4]

Caption: Inhibition of the MLKL-mediated necroptosis pathway by GW806742X.

Inhibition of Angiogenesis via VEGFR2

VEGFR2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. The binding of its ligand, Vascular Endothelial Growth Factor (VEGF), induces receptor dimerization and autophosphorylation. This activates downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt cascades, which promote endothelial cell proliferation, migration, and survival.

GW806742X is a potent inhibitor of VEGFR2 kinase activity.[1] By blocking the ATP-binding site, it prevents the autophosphorylation of the receptor, thereby inhibiting the initiation of downstream signaling required for angiogenesis.

Caption: Inhibition of the VEGF/VEGFR2 signaling pathway by GW806742X.

Experimental Protocols

Characterization of the dual inhibitory activity of GW806742X involves distinct cell-based assays.

Protocol 1: In Vitro Necroptosis Inhibition Assay

This assay evaluates the ability of GW806742X to protect cells from induced necroptosis.

-

Cell Culture: Wild-type mouse dermal fibroblasts (MDFs) are cultured in appropriate media and seeded into multi-well plates.

-

Compound Treatment: Cells are pre-incubated with a serial dilution of this compound (e.g., 0.1 nM to 10,000 nM) for a defined period (e.g., 1-2 hours).

-

Induction of Necroptosis: Necroptosis is induced by treating the cells with a cocktail of:

-

TNF-α (e.g., 1 ng/mL) to activate the extrinsic death pathway.

-

A Smac mimetic (e.g., 500 nM Compound A) to inhibit cellular inhibitors of apoptosis proteins (cIAPs).

-

A pan-caspase inhibitor (e.g., 10 µM Q-VD-OPh) to block apoptosis and channel the signal towards necroptosis.

-

-

Incubation: The cells are incubated with the necroptotic stimuli for a period sufficient to induce cell death in control wells (e.g., 24 hours).

-

Viability Assessment: Cell viability is measured using a standard method, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

-

Data Analysis: The results are normalized to untreated controls, and the IC50 value is calculated from the dose-response curve.

Caption: Workflow for the in vitro necroptosis inhibition assay.

Protocol 2: VEGF-Induced HUVEC Proliferation Assay

This assay determines the anti-proliferative effect of GW806742X on endothelial cells.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in multi-well plates in a low-serum medium to induce quiescence.

-

Compound Treatment: Cells are pre-treated with a serial dilution of this compound.

-

Stimulation: Cells are stimulated with recombinant human VEGF (e.g., 10-50 ng/mL) to induce proliferation. Control wells receive no VEGF.

-

Incubation: Cells are incubated for a period that allows for cell division (e.g., 48-72 hours).

-

Proliferation Measurement: Cell proliferation is quantified using methods such as BrdU incorporation assay or by measuring the total number of viable cells (e.g., using CyQUANT® Direct Cell Proliferation Assay).

-

Data Analysis: The proliferation in VEGF-treated wells is compared to that in wells treated with both VEGF and GW806742X. The IC50 is determined by plotting the percentage of inhibition against the compound concentration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. GW806742X | MLK | VEGFR | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. GW806742X - TargetMol Chemicals Inc [bioscience.co.uk]

- 6. Necroptosis inhibitors: mechanisms of action and therapeutic potential: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

GW806742X Hydrochloride: A Technical Guide to a Dual MLKL and VEGFR2 Inhibitor in Necroptosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW806742X hydrochloride is a potent small molecule inhibitor initially identified as a tool compound for studying necroptosis, a form of regulated necrotic cell death. It has been characterized as an inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), the key executioner protein in the necroptosis pathway.[1] Additionally, GW806742X exhibits significant activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This dual activity makes it a compound of interest for investigating the interplay between necroptosis and angiogenesis in various pathological conditions. This technical guide provides an in-depth overview of GW806742X, including its mechanism of action, quantitative data on its inhibitory activities, detailed experimental protocols for its use, and a discussion of the current understanding of its target engagement.

Mechanism of Action

Necroptosis is a lytic, pro-inflammatory mode of cell death that is initiated in response to various stimuli, such as tumor necrosis factor (TNF), when apoptosis is inhibited. The core necroptosis signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, leading to the formation of a functional amyloid-like signaling complex termed the necrosome. RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell death.

GW806742X was initially reported to inhibit necroptosis by directly binding to the ATP-binding site of the pseudokinase domain of MLKL.[1][2] This binding is thought to prevent the conformational changes required for MLKL oligomerization and translocation to the plasma membrane, thereby halting the execution of necroptosis.

However, subsequent studies have presented a more complex picture, suggesting that GW806742X is a non-selective inhibitor that also targets RIPK1. This has led to a debate in the scientific community regarding the primary mechanism by which GW806742X inhibits necroptosis. It is plausible that its potent necroptosis inhibitory effect is a result of its combined action on both MLKL and RIPK1.

Quantitative Data

The following tables summarize the reported quantitative data for this compound's inhibitory activity against its key targets and its efficacy in cell-based assays.

Table 1: Kinase Inhibition Data

| Target | Parameter | Value | Reference |

| MLKL | Kd | 9.3 µM | [1] |

| VEGFR2 | IC50 | 2 nM | |

| RIPK1 | IC50 | Not explicitly reported, but activity is suggested |

Table 2: Cell-Based Assay Data

| Assay | Cell Type | Parameter | Value | Reference |

| Necroptosis Inhibition (TSQ-induced) | Mouse Dermal Fibroblasts (MDFs) | IC50 | < 50 nM | |

| VEGF-induced Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 | 5 nM | |

| IL-33 Release Inhibition | In vitro necroptosis model | - | Effective inhibition reported |

Experimental Protocols

In Vitro Necroptosis Inhibition Assay in Mouse Dermal Fibroblasts (MDFs)

This protocol is adapted from studies characterizing the necroptosis inhibitory activity of GW806742X.

1. Cell Culture:

-

Culture wild-type MDFs in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

2. Necroptosis Induction and Inhibition:

-

Seed MDFs in a 96-well plate at a suitable density to achieve 80-90% confluency on the day of the experiment.

-

Pre-treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 1 hour.

-

Induce necroptosis by adding a combination of:

-

1 ng/mL TNF

-

500 nM Smac mimetic (e.g., Compound A)

-

10 µM pan-caspase inhibitor (e.g., Q-VD-OPh)

-

This combination is often referred to as "TSQ".

-

-

Include appropriate controls: vehicle-treated cells, TSQ-treated cells without inhibitor, and cells treated with a known necroptosis inhibitor like Necrostatin-1.

3. Measurement of Cell Viability:

-

After 18-24 hours of incubation, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by staining with propidium iodide and analysis by flow cytometry.

4. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the dose-response curve and determine the IC50 value for GW806742X.

In Vivo Allergic Asthma Model in Mice

This protocol is based on a study investigating the effect of GW806742X on allergic airway inflammation.

1. Animals:

-

Use an appropriate mouse strain for inducing an allergic asthma phenotype, such as BALB/c mice.

2. Allergic Sensitization and Challenge:

-

Sensitize mice with an intraperitoneal injection of an allergen, such as ovalbumin (OVA) or house dust mite (HDM) extract, emulsified in alum adjuvant on days 0 and 14.

-

From day 21 to 23, challenge the mice with intranasal administration of the same allergen to induce airway inflammation.

3. GW806742X Administration:

-

Prepare this compound in a suitable vehicle for in vivo administration (e.g., 10% DMSO in corn oil).

-

Administer GW806742X to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The timing of administration should be relative to the allergen challenges.

4. Assessment of Airway Inflammation:

-

24-48 hours after the final allergen challenge, euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.

-

Analyze the BAL fluid for total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, and macrophages).

-

Process lung tissue for histology to assess inflammatory cell infiltration and mucus production.

-

Measure levels of relevant cytokines (e.g., IL-4, IL-5, IL-13, and IL-33) in the BAL fluid or lung homogenates by ELISA.

5. Data Analysis:

-

Compare the inflammatory parameters between the vehicle-treated and GW806742X-treated groups to determine the efficacy of the inhibitor in reducing allergic airway inflammation.

Visualizations

Signaling Pathways and Experimental Workflows

References

The Dual-Edged Sword: A Technical Guide to GW806742X Hydrochloride in Angiogenesis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW806742X hydrochloride is a potent small molecule inhibitor with a dual mechanism of action, targeting both Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3][4] This unique characteristic positions it as a valuable tool in the study of both necroptosis, a form of programmed cell death, and angiogenesis, the formation of new blood vessels. This technical guide provides an in-depth overview of the role of this compound in angiogenesis research, complete with quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as an ATP mimetic, competitively inhibiting the kinase activity of its targets.[1][2] Its primary roles relevant to angiogenesis and related cancer biology are:

-

VEGFR2 Inhibition: It potently inhibits VEGFR2, a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF-A.[1][2][3][4] By blocking VEGFR2 signaling, this compound can effectively suppress endothelial cell proliferation, migration, and tube formation, all critical steps in the angiogenic process.[2][3]

-

MLKL Inhibition: It binds to the pseudokinase domain of MLKL, the terminal effector in the necroptosis pathway.[1][5][6] This inhibition retards MLKL's translocation to the plasma membrane, thereby preventing necroptotic cell death.[1][2][6] While this function is primarily associated with necroptosis, the interplay between cell death and angiogenesis is a critical area of cancer research.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound's activity.

| Target/Process | Metric | Value | Cell Line/System | Reference |

| VEGFR2 | IC50 | 2 nM | N/A | [1][3] |

| VEGF-induced HUVEC Proliferation | IC50 | 5 nM | HUVEC | [2][3] |

| MLKL (pseudokinase domain) | Kd | 9.3 µM | N/A | [1][5][6] |

Signaling Pathways

VEGFR2 Signaling Pathway in Angiogenesis

VEGF-A binding to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[2][7][8][9][10] This initiates a cascade of downstream signaling events involving key pathways such as PLCγ-PKC-MAPK and PI3K-Akt, ultimately leading to endothelial cell proliferation, migration, survival, and increased vascular permeability.[2][8][9] this compound acts as a direct inhibitor of the initial phosphorylation event, thereby blocking all subsequent downstream signaling.

Caption: VEGFR2 Signaling Pathway and Inhibition by GW806742X.

MLKL-Mediated Necroptosis Pathway

In the canonical necroptosis pathway, stimulation by factors like TNFα leads to the activation of RIPK1 and RIPK3, which form a complex called the necrosome.[11][12][13] RIPK3 then phosphorylates MLKL.[11][14] This phosphorylation induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it forms pores, causing cell lysis.[11][14] this compound inhibits the initial activation of MLKL by binding to its pseudokinase domain.

Caption: MLKL-Mediated Necroptosis Pathway and Inhibition by GW806742X.

Experimental Protocols in Angiogenesis Research

The following are detailed methodologies for key in vitro angiogenesis assays, adapted for the use of this compound as a test compound.

Endothelial Cell Proliferation Assay (HUVEC)

This assay quantifies the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs), typically stimulated by VEGF.

Methodology:

-

Cell Culture: Culture HUVECs in endothelial basal medium (EBM) supplemented with growth factors.[15] For the assay, seed HUVECs at a density of 5,000-10,000 cells/well in a 96-well plate.[16][17]

-

Serum Starvation: After 24 hours, replace the growth medium with a low-serum (e.g., 0.5-2% FBS) medium for 12-24 hours to synchronize the cells.[17]

-

Treatment: Prepare serial dilutions of this compound in low-serum medium. Also prepare a positive control (VEGF alone) and a negative control (low-serum medium).

-

Incubation: Add the prepared media with this compound and/or VEGF to the respective wells and incubate for 48-72 hours.[16]

-

Quantification: Assess cell proliferation using a suitable method, such as the MTT assay or by direct cell counting.[18]

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-treated control and determine the IC50 value for this compound.

Caption: Workflow for HUVEC Proliferation Assay.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.

Methodology:

-

Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate.[19][20][21][22] Incubate at 37°C for 30-60 minutes to allow for gelation.[20][21]

-

Cell Preparation: Harvest HUVECs and resuspend them in a low-serum medium containing VEGF.

-

Treatment: Add various concentrations of this compound to the cell suspension.

-

Seeding: Seed the treated HUVEC suspension onto the solidified basement membrane matrix.

-

Incubation: Incubate the plate for 4-18 hours to allow for tube formation.[19]

-

Visualization and Quantification: Visualize the tube networks using a microscope.[19] Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[23]

Caption: Workflow for Endothelial Tube Formation Assay.

Transwell Migration Assay (Boyden Chamber)

This assay measures the chemotactic migration of endothelial cells towards a chemoattractant, a fundamental process in angiogenesis.

Methodology:

-

Chamber Setup: Place cell culture inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., VEGF) to the lower chamber.

-

Cell Preparation: Resuspend serum-starved HUVECs in a serum-free medium.

-

Treatment: Treat the cells with different concentrations of this compound.

-

Seeding: Add the treated cell suspension to the upper chamber of the inserts.

-

Incubation: Incubate for 4-24 hours to allow for cell migration through the porous membrane.

-

Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface.[1]

-

Quantification: Count the number of migrated cells in several microscopic fields to determine the extent of migration.

Caption: Workflow for Transwell Migration Assay.

Conclusion

This compound is a versatile and potent inhibitor for studying the molecular mechanisms of angiogenesis. Its well-defined inhibitory activity against VEGFR2, coupled with its effects on the MLKL-mediated necroptosis pathway, makes it a valuable tool for researchers in both fundamental biology and drug discovery. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for designing and executing robust studies to further elucidate the complex processes of angiogenesis and to evaluate the therapeutic potential of targeting these pathways.

References

- 1. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GW806742X | MLK | VEGFR | TargetMol [targetmol.com]

- 5. Biological events and molecular signaling following MLKL activation during necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Experimental analysis and modelling of in vitro HUVECs proliferation in the presence of various types of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. corning.com [corning.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. youtube.com [youtube.com]

- 23. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the MLKL Binding Affinity and Kinetics of GW806742X Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of GW806742X hydrochloride to the Mixed Lineage Kinase Domain-Like (MLKL) protein, a key effector in the necroptosis pathway. This document summarizes the available quantitative data, outlines detailed experimental methodologies for assessing binding affinity and kinetics, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Binding and Activity Data

The following tables summarize the key quantitative parameters defining the interaction of GW806742X with MLKL and its cellular activity.

Table 1: MLKL Binding Affinity of GW806742X

| Parameter | Value | Target Domain | Method | Reference |

| Dissociation Constant (Kd) | 9.3 µM | Pseudokinase Domain | Not Specified | [1][2][3][4] |

Table 2: In Vitro and Cellular Activity of GW806742X

| Parameter | Value | Assay | Cell Line | Reference |

| IC50 (Necroptosis Inhibition) | < 50 nM | TSQ-induced necroptosis | Wild-type mouse dermal fibroblasts (MDFs) | [1] |

| IC50 (VEGFR2 Inhibition) | 2 nM | Not Specified | Not Specified | [1][2] |

| IC50 (VEGF induced proliferation) | 5 nM | VEGF induced proliferation | HUVECs | [1] |

| IC50 (Cell Proliferation) | 1.47 µM | Cell proliferation assay | K-562 leukemia cells | [2] |

Signaling Pathway and Mechanism of Action

GW806742X is an ATP-mimetic inhibitor that targets the pseudokinase domain of MLKL.[1][2] By binding to this domain, it interferes with the conformational changes required for MLKL's downstream effector functions, ultimately retarding its translocation to the plasma membrane and inhibiting necroptotic cell death.[1][3]

Experimental Protocols

While specific, detailed protocols for the determination of GW806742X's binding to MLKL are not publicly available, the following sections describe representative methodologies for characterizing such interactions, based on standard practices for kinase inhibitors.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique used to measure the binding affinity (Kd) and the association (kon) and dissociation (koff) rate constants of a ligand-analyte interaction.

Objective: To determine the Kd, kon, and koff of GW806742X for the MLKL pseudokinase domain.

Materials:

-

Recombinant human MLKL pseudokinase domain (ligand)

-

This compound (analyte)

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.

-

Inject the MLKL pseudokinase domain diluted in immobilization buffer to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Analyte Binding:

-

Prepare a dilution series of GW806742X in running buffer (e.g., 0.1 to 20 µM).

-

Inject the different concentrations of GW806742X over the immobilized MLKL surface, followed by a dissociation phase with running buffer.

-

Inject a blank (running buffer only) for double referencing.

-

-

Data Analysis:

-

Subtract the reference surface and blank injection sensorgrams.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Objective: To determine the thermodynamic parameters of GW806742X binding to the MLKL pseudokinase domain.

Materials:

-

Recombinant human MLKL pseudokinase domain

-

This compound

-

ITC instrument (e.g., MicroCal)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze both the MLKL protein and GW806742X against the same buffer to minimize buffer mismatch effects.

-

Determine the accurate concentrations of the protein and the compound.

-

-

ITC Experiment:

-

Load the MLKL solution into the sample cell.

-

Load the GW806742X solution into the injection syringe.

-

Perform a series of injections of GW806742X into the MLKL solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Necroptosis Inhibition Assay

This cellular assay measures the ability of a compound to protect cells from necroptotic death.

Objective: To determine the IC50 of GW806742X for the inhibition of necroptosis.

Materials:

-

Mouse dermal fibroblasts (MDFs)

-

Cell culture medium and reagents

-

TNF-α, Smac mimetic (e.g., Compound A), and a pan-caspase inhibitor (e.g., Q-VD-OPh) (TSQ)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo)

Procedure:

-

Cell Plating:

-

Seed MDFs in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of GW806742X.

-

Treat the cells with the different concentrations of GW806742X for a pre-determined time (e.g., 1 hour).

-

-

Induction of Necroptosis:

-

Add the TSQ cocktail to the wells to induce necroptosis.

-

-

Viability Measurement:

-

After a suitable incubation period (e.g., 24 hours), measure cell viability using a luminescence-based assay.

-

-

Data Analysis:

-

Normalize the data to control wells (untreated and TSQ-treated without inhibitor).

-

Plot the percentage of cell viability against the logarithm of the GW806742X concentration and fit to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a potent inhibitor of MLKL, a key executioner protein in the necroptosis pathway. With a binding affinity in the low micromolar range for the MLKL pseudokinase domain, it effectively inhibits necroptotic cell death at nanomolar concentrations in cellular assays. This technical guide provides the fundamental data and representative experimental frameworks for researchers and drug development professionals working with this compound and investigating the modulation of necroptosis. Further studies are warranted to elucidate the precise binding kinetics and to explore the full therapeutic potential of targeting MLKL with inhibitors like GW806742X.

References

Investigating the ATP-Mimetic Properties of GW806742X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW806742X is a potent small molecule inhibitor demonstrating ATP-mimetic properties, primarily targeting Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By competitively binding to the ATP-binding site of these key proteins, GW806742X effectively modulates their activity. This technical guide provides a comprehensive overview of the ATP-mimetic characteristics of GW806742X, presenting key quantitative data, detailed experimental protocols for its investigation, and visual representations of the associated signaling pathways and experimental workflows.

Introduction

ATP-competitive inhibitors represent a major class of therapeutic agents, particularly in the field of kinase inhibition. These molecules are designed to mimic the structure of adenosine triphosphate (ATP), the universal energy currency and phosphate donor in cellular signaling, thereby blocking the catalytic activity of their target proteins. GW806742X has emerged as a significant ATP-mimetic compound, exhibiting potent inhibitory effects on MLKL, the executioner protein in the necroptotic cell death pathway, and VEGFR2, a key receptor tyrosine kinase involved in angiogenesis. This dual activity makes GW806742X a valuable tool for studying these fundamental biological processes and a potential lead compound for the development of novel therapeutics.

Quantitative Data Summary

The ATP-mimetic properties of GW806742X have been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory and binding constants.

Table 1: Inhibitory Activity of GW806742X

| Target | Assay Type | Cell Line/System | IC50 Value | Reference |

| VEGFR2 | Kinase Inhibition | Biochemical Assay | 2 nM | [1] |

| Necroptosis | Cellular Viability | Mouse Dermal Fibroblasts (MDFs) | < 50 nM | [2] |

| VEGF-induced Proliferation | Cellular Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 5 nM | [2] |

Table 2: Binding Affinity of GW806742X

| Target | Assay Type | Method | Kd Value | Reference |

| MLKL (pseudokinase domain) | Competitive Binding | KINOMEscan | 9.3 µM | [2][3] |

Signaling Pathways

GW806742X exerts its effects by intervening in critical signaling pathways. Its action as an ATP-mimetic allows it to block the function of key proteins in these cascades.

Necroptosis Signaling Pathway

Necroptosis is a form of programmed cell death that is initiated by stimuli such as TNF-α. The pathway involves the sequential activation of RIPK1 and RIPK3, leading to the phosphorylation and activation of MLKL. Activated MLKL then translocates to the plasma membrane, leading to cell lysis. GW806742X inhibits necroptosis by binding to the ATP-binding site of the MLKL pseudokinase domain, preventing its activation.[2]

VEGFR2 Signaling Pathway

VEGFR2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis. Upon binding of its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates its intracellular kinase domains. This initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. As an ATP-mimetic, GW806742X binds to the ATP-binding pocket of the VEGFR2 kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of GW806742X's ATP-mimetic properties.

MLKL Competitive Binding Assay (KINOMEscan™)

This protocol describes a competition binding assay to determine the dissociation constant (Kd) of GW806742X for MLKL.

Principle: This assay measures the ability of a test compound (GW806742X) to compete with a known, immobilized ligand for binding to the ATP-binding site of the MLKL pseudokinase domain. The amount of MLKL bound to the immobilized ligand is quantified, and a lower amount in the presence of the test compound indicates competition.

Materials:

-

Recombinant full-length human MLKL

-

Streptavidin-coated magnetic beads

-

Biotinylated affinity ligand (ATP-competitive probe)

-

GW806742X

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT)

-

Wash buffer (Assay buffer)

-

Elution buffer (e.g., Assay buffer containing a high concentration of a non-biotinylated affinity ligand)

-

Detection system (e.g., qPCR-based quantification of a DNA tag fused to MLKL)

Procedure:

-

Ligand Immobilization: Incubate streptavidin-coated magnetic beads with a saturating concentration of the biotinylated affinity ligand to generate the affinity resin. Wash the beads to remove unbound ligand.

-

Binding Reaction: In a multi-well plate, combine the affinity resin, a fixed concentration of recombinant MLKL, and varying concentrations of GW806742X (typically a serial dilution). Include a DMSO control (no inhibitor).

-

Incubation: Incubate the plate with gentle agitation for a defined period (e.g., 1 hour) at room temperature to allow the binding to reach equilibrium.

-

Washing: Wash the beads extensively with wash buffer to remove unbound MLKL and GW806742X.

-

Elution: Elute the bound MLKL from the beads using the elution buffer.

-

Quantification: Quantify the amount of eluted MLKL using a suitable detection method.

-

Data Analysis: Plot the percentage of bound MLKL against the concentration of GW806742X. Fit the data to a suitable binding model to determine the Kd value.

In Vitro VEGFR2 Kinase Inhibition Assay

This protocol outlines a biochemical assay to determine the IC50 value of GW806742X against VEGFR2 kinase activity.

Principle: This assay measures the ability of GW806742X to inhibit the phosphorylation of a substrate by the VEGFR2 kinase domain. The amount of phosphorylation is quantified, and a decrease in phosphorylation in the presence of GW806742X indicates inhibition.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

VEGFR2 substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1)

-

GW806742X

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as an indicator of kinase activity)

-

White, opaque multi-well plates suitable for luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of GW806742X in kinase buffer. Include a DMSO control.

-

Reaction Setup: In a multi-well plate, add the VEGFR2 kinase domain and the serially diluted GW806742X.

-

Pre-incubation: Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and the VEGFR2 substrate.

-

Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection: Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. This typically involves measuring a luminescent or fluorescent signal.

-

Data Analysis: Plot the percentage of kinase activity against the concentration of GW806742X. Fit the data to a dose-response curve to determine the IC50 value.

References

The Discovery and Chemical Synthesis of GW806742X Hydrochloride: A Dual Inhibitor of VEGFR2 and MLKL

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GW806742X hydrochloride is a potent small molecule inhibitor targeting both Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Mixed Lineage Kinase Domain-Like protein (MLKL). Its dual activity makes it a valuable tool for research in angiogenesis and necroptosis, with potential therapeutic implications in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Discovery and Rationale

GW806742X was first disclosed in a 2005 publication in Bioorganic & Medicinal Chemistry Letters by a team at GlaxoSmithKline. The research focused on the design and synthesis of a novel series of dianilinopyrimidineurea and urea isostere inhibitors of VEGFR2 tyrosine kinase.[1] The rationale behind this effort was to develop potent and selective inhibitors of VEGFR2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.

The core scaffold of these compounds, the dianilinopyrimidine, was designed to mimic the binding of ATP to the kinase domain of VEGFR2. Through systematic structure-activity relationship (SAR) studies, the researchers optimized the substituents on this core to enhance potency and selectivity. GW806742X emerged from this series as a particularly potent inhibitor of VEGFR2.

Later studies identified GW806742X as an inhibitor of MLKL, the executioner protein in the necroptosis pathway.[1] Necroptosis is a form of programmed cell death that, unlike apoptosis, is highly inflammatory. This dual activity of GW806742X against both a key driver of tumor progression (VEGFR2) and a critical component of inflammatory cell death (MLKL) makes it a unique and valuable research tool.

Quantitative Biological Data

The biological activity of GW806742X has been characterized in various in vitro assays. The key quantitative data are summarized in the table below for easy comparison.

| Target/Assay | Parameter | Value | Reference |

| VEGFR2 | IC50 | 2 nM | [1] |

| MLKL (pseudokinase domain) | Kd | 9.3 µM | [1] |

| HUVEC Proliferation (VEGF-induced) | IC50 | 5 nM | [1] |

Chemical Synthesis

The chemical synthesis of this compound is a multi-step process. The following is a detailed experimental protocol based on the general schemes reported for this class of compounds.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Dianilinopyrimidine Core

A mixture of 2,4-dichloro-5-cyanopyrimidine and a slight excess of the first aniline derivative in a suitable solvent (e.g., isopropanol) is heated to reflux in the presence of a base (e.g., diisopropylethylamine). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography to yield the 2-anilino-4-chloro-5-cyanopyrimidine intermediate.

Step 2: Addition of the Second Aniline

The 2-anilino-4-chloro-5-cyanopyrimidine intermediate is then reacted with a second, different aniline derivative. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at an elevated temperature. The product, the desired dianilinopyrimidine core, is isolated by precipitation upon addition of water, followed by filtration and drying.

Step 3: Urea Formation

The amino group on one of the aniline rings of the dianilinopyrimidine core is then reacted with an isocyanate to form the urea moiety. This reaction is typically performed in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The isocyanate, for example, 3-(trifluoromethyl)phenyl isocyanate, is added dropwise to a solution of the dianilinopyrimidine. The reaction is stirred until completion as indicated by TLC. The product, the free base of GW806742X, is then isolated and purified.

Step 4: Hydrochloride Salt Formation

To prepare the hydrochloride salt, the purified GW806742X free base is dissolved in a suitable solvent (e.g., methanol or ethyl acetate). A solution of hydrochloric acid in a non-protic solvent (e.g., HCl in diethyl ether or dioxane) is then added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Signaling Pathways

GW806742X exerts its biological effects by inhibiting the signaling pathways mediated by VEGFR2 and MLKL.

VEGFR2 Signaling Pathway

VEGF binding to its receptor, VEGFR2, leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.

Caption: VEGFR2 Signaling Pathway Inhibition by GW806742X.

MLKL-Mediated Necroptosis Pathway

Necroptosis is initiated by stimuli such as TNF-α, leading to the formation of a protein complex called the necrosome, which includes RIPK1 and RIPK3. RIPK3 then phosphorylates MLKL, causing it to oligomerize and translocate to the plasma membrane. At the membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis and the release of pro-inflammatory cellular contents.

Caption: MLKL-Mediated Necroptosis Inhibition by GW806742X.

Conclusion

This compound is a valuable pharmacological tool for investigating the complex roles of VEGFR2-mediated angiogenesis and MLKL-driven necroptosis in health and disease. Its potent, dual-inhibitory activity provides a unique means to probe the interplay between these two critical cellular processes. The detailed synthetic protocol and biological data presented in this guide are intended to facilitate its use and further exploration by the scientific community.

References

The Role of the Hydrochloride Salt in the Stability of GW806742X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW806742X is a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key player in the necroptosis signaling pathway.[1][2][3] As with many small molecule inhibitors, ensuring its stability is paramount for therapeutic efficacy and shelf-life. This technical guide explores the crucial role of the hydrochloride (HCl) salt form in enhancing the stability of GW806742X. While specific stability studies on the hydrochloride salt of GW806742X are not publicly available, this document extrapolates from established principles of pharmaceutical chemistry to delineate the expected benefits. The formation of a hydrochloride salt is a common and effective strategy to improve the physicochemical properties of drug candidates, including their stability, solubility, and bioavailability.[4][5][6][7][8]

Introduction to GW806742X and the Importance of Stability

GW806742X is a research chemical that has garnered significant interest for its ability to inhibit MLKL and, consequently, necroptotic cell death.[1][2][3] Necroptosis is implicated in a variety of pathological conditions, including inflammatory diseases and ischemia-reperfusion injury. The therapeutic potential of GW806742X is therefore of considerable interest.

Drug stability is a critical quality attribute that ensures a pharmaceutical product retains its physical, chemical, therapeutic, and toxicological properties throughout its storage and usage. Degradation of an active pharmaceutical ingredient (API) like GW806742X can lead to a loss of potency, the formation of potentially toxic byproducts, and altered bioavailability, ultimately compromising patient safety and treatment efficacy.

The General Role of Hydrochloride Salts in Drug Stability

The conversion of a basic drug molecule into a hydrochloride salt is a widely employed strategy in pharmaceutical development to enhance its stability and other key characteristics.[5][7][8] The underlying principles of this enhancement are multifaceted:

-

Increased Solubility and Dissolution Rate: Hydrochloride salts are generally more water-soluble than their corresponding free bases.[4][6] This improved solubility can be attributed to the ionic nature of the salt, which allows for more favorable interactions with polar solvents like water. Enhanced solubility is often a prerequisite for good bioavailability.

-

Protection Against Chemical Degradation: Many drug molecules are susceptible to degradation through pathways such as oxidation, hydrolysis, and photolysis. The formation of a salt can protect the API from these degradation pathways. For instance, by protonating a basic nitrogen atom, the hydrochloride salt can render it less susceptible to oxidation.[7][8]

-

Improved Physical Stability: The crystalline lattice of a salt is often more stable than that of the free base. This can lead to a higher melting point and reduced hygroscopicity, which are desirable properties for a solid dosage form.

Expected Impact of the Hydrochloride Salt on GW806742X Stability

Based on the general principles outlined above, the hydrochloride salt of GW806742X is expected to confer several stability advantages over the free base form.

Physicochemical Properties

The anticipated improvements in the physicochemical properties of GW806742X upon conversion to its hydrochloride salt are summarized in the table below.

| Property | GW806742X Free Base (Expected) | GW806742X Hydrochloride Salt (Expected) | Rationale |

| Aqueous Solubility | Low | High | The ionic nature of the salt enhances interaction with water.[4][6] |

| Hygroscopicity | Potentially high | Lower | The more stable crystalline lattice of the salt may reduce water uptake. |

| Chemical Stability | Susceptible to degradation | More stable | Protonation of basic functional groups can protect against oxidation and other degradation pathways.[7][8] |

| Physical Stability | Potentially amorphous or less stable crystalline form | Stable crystalline form | Salt formation often leads to more ordered and stable crystal structures. |

Degradation Pathways

While specific degradation pathways for GW806742X have not been detailed in the available literature, potential routes of degradation for similar complex heterocyclic molecules include oxidation of nitrogen or sulfur atoms and hydrolysis of amide or other labile functional groups. The formation of a hydrochloride salt would likely mitigate these degradation pathways by protonating susceptible basic centers, thereby reducing their electron density and reactivity.

Experimental Protocols for Assessing Stability

To empirically determine the stability of this compound, a series of well-defined stability studies would be required. The following outlines a general experimental protocol.

Materials

-

This compound salt

-

GW806742X free base (for comparison)

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide, AIBN for radical initiation)

-

Controlled environment chambers (for temperature, humidity, and light exposure)

Methods

-

Forced Degradation Studies: Expose solutions and solid samples of both the hydrochloride salt and the free base to stress conditions (acid, base, oxidation, heat, and light) to identify potential degradation products and pathways.

-

Long-Term and Accelerated Stability Studies: Store samples of the hydrochloride salt and free base under various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).

-

Analytical Method: Utilize a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to separate and quantify the parent drug and any degradation products.

-

Data Analysis: At specified time points, analyze the samples to determine the percentage of the parent drug remaining and the levels of any degradation products.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GW806742X | MLK | VEGFR | TargetMol [targetmol.com]

- 4. livreblanc.silicon.fr [livreblanc.silicon.fr]

- 5. pharmaoffer.com [pharmaoffer.com]

- 6. What is Hydrochloride Utilized for in Tablets? - MLJDental [mljdental.com]

- 7. alyciathompson.com [alyciathompson.com]

- 8. itsreal.diamondbacklab.com [itsreal.diamondbacklab.com]

GW806742X Hydrochloride: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW806742X hydrochloride is a potent, ATP-competitive small molecule inhibitor with a dual-targeting profile against Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] This technical guide provides a comprehensive overview of the target specificity and selectivity of GW806742X, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action within relevant signaling pathways.

Core Target Profile

GW806742X exhibits a distinct dual-inhibitory activity, targeting both a key effector in the necroptosis pathway and a critical receptor tyrosine kinase involved in angiogenesis.

Primary Targets and Potency

The primary targets of GW806742X are the pseudokinase MLKL and the tyrosine kinase VEGFR2. The compound binds to the MLKL pseudokinase domain with a dissociation constant (Kd) of 9.3 μM and inhibits VEGFR2 with a half-maximal inhibitory concentration (IC50) of 2 nM.[1][2][3]

| Target | Parameter | Value |

| MLKL | Kd | 9.3 μM |

| VEGFR2 | IC50 | 2 nM |

| VEGF-induced HUVEC Proliferation | IC50 | 5 nM |

| TSQ-induced Necroptosis in MDFs | IC50 | < 50 nM |

Table 1: Summary of quantitative data for this compound against its primary targets and in cellular assays.[1][3]

Mechanism of Action and Signaling Pathways

GW806742X functions as an ATP mimetic, competitively binding to the ATP-binding site of its target kinases.[3] Its biological effects are primarily driven by the inhibition of two distinct signaling pathways: necroptosis and angiogenesis.

Inhibition of Necroptosis via MLKL

Necroptosis is a form of programmed cell death initiated by stimuli such as TNF-α. Upon activation of the necrosome complex, Receptor-Interacting Protein Kinase 3 (RIPK3) phosphorylates MLKL. This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, ultimately causing membrane rupture and cell death. GW806742X binds to the pseudokinase domain of MLKL, preventing its translocation to the membrane and thereby inhibiting necroptosis.[1][3]

Inhibition of Angiogenesis via VEGFR2

VEGFR2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Upon VEGF binding, VEGFR2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels. GW806742X inhibits the kinase activity of VEGFR2, thereby blocking VEGF-induced signaling and angiogenesis. This is evidenced by its ability to inhibit VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 5 nM.[1][3]

Selectivity Profile

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the target specificity and activity of GW806742X. These are based on standard practices and information inferred from the primary literature.

MLKL Binding Assay (Competitive Binding)

The binding affinity of GW806742X to the MLKL pseudokinase domain was likely determined using a competitive binding assay.

Principle: This assay measures the ability of a test compound (GW806742X) to compete with a known, labeled ligand for binding to the target protein (MLKL pseudokinase domain).

Generalized Protocol:

-

Protein Immobilization: Recombinant MLKL pseudokinase domain is immobilized on a solid support (e.g., microplate well).

-

Competitive Binding: A fixed concentration of a labeled ligand (e.g., a fluorescently or radioactively labeled ATP analog) and varying concentrations of GW806742X are added to the immobilized protein.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Washing: Unbound ligands are removed by washing.

-

Signal Detection: The amount of labeled ligand bound to the protein is quantified using an appropriate detection method (e.g., fluorescence or radioactivity measurement).

-

Data Analysis: The data is plotted as the percentage of labeled ligand binding versus the concentration of GW806742X. The Kd is determined from the competition curve.

VEGFR2 Kinase Assay

The inhibitory activity of GW806742X against VEGFR2 was likely determined using an in vitro kinase assay.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase.

Generalized Protocol:

-

Reaction Setup: Recombinant VEGFR2 kinase, a suitable substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer.

-

Inhibitor Addition: Varying concentrations of GW806742X are added to the reaction mixture.

-

Kinase Reaction: The reaction is initiated and incubated at an optimal temperature to allow for substrate phosphorylation.

-

Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

-

Luminescence-based Assay: Measuring the depletion of ATP using a luciferase-based system.

-

-

Data Analysis: The percentage of kinase inhibition is plotted against the concentration of GW806742X to determine the IC50 value.

Cell-Based Necroptosis Assay

The ability of GW806742X to inhibit necroptosis in a cellular context was likely assessed using a cell viability assay.

Principle: This assay measures the ability of a compound to protect cells from death induced by a necroptotic stimulus.

Generalized Protocol:

-

Cell Culture: A suitable cell line (e.g., mouse dermal fibroblasts - MDFs) is cultured in multi-well plates.

-

Compound Treatment: Cells are pre-treated with varying concentrations of GW806742X.

-

Necroptosis Induction: Necroptosis is induced by treating the cells with a combination of stimuli, such as TNF-α, a Smac mimetic, and a pan-caspase inhibitor (e.g., Q-VD-OPh) (TSQ).[1]

-

Incubation: The cells are incubated for a sufficient period to allow for cell death to occur in the control (untreated) wells.

-

Viability Measurement: Cell viability is assessed using a suitable method, such as:

-

Metabolic Assays: (e.g., MTT, MTS, or CellTiter-Glo) which measure the metabolic activity of living cells.

-

Dye Exclusion Assays: (e.g., Trypan Blue or Propidium Iodide) which stain dead cells.

-

-

Data Analysis: Cell viability is plotted against the concentration of GW806742X to determine the IC50 for necroptosis inhibition.

Conclusion

This compound is a valuable research tool for studying the signaling pathways of necroptosis and angiogenesis. Its well-defined inhibitory activity against MLKL and VEGFR2 provides a solid foundation for its use in in vitro and in vivo models. However, the lack of a comprehensive public selectivity profile necessitates careful experimental design and interpretation of results, particularly when investigating complex biological systems where off-target effects could be a confounding factor. The experimental protocols outlined in this guide provide a framework for the validation and application of GW806742X in a research setting.

References

Understanding the structure-activity relationship of GW806742X

An In-depth Technical Guide to the Structure-Activity Relationship of GW806742X

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of GW806742X, a potent dual inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). GW806742X serves as a critical tool for studying necroptosis and angiogenesis, and understanding its SAR is paramount for the development of more selective and potent inhibitors.

Core Compound Activity

GW806742X is an ATP mimetic that effectively binds to the ATP-binding pocket of both MLKL and VEGFR2, albeit with significantly different affinities.[1][2] This dual activity makes it a valuable chemical probe but also highlights the need for developing analogs with improved selectivity.

Quantitative Data Summary

The following table summarizes the known quantitative bioactivity data for GW806742X against its primary targets and its effects in cellular assays.

| Target/Assay | Metric | Value | Reference |

| MLKL | Kd | 9.3 µM | [2][3] |

| VEGFR2 | IC50 | 2 nM | [2] |

| Necroptosis Inhibition (murine dermal fibroblasts) | IC50 | < 50 nM | [1] |

| VEGF-induced HUVEC Proliferation | IC50 | 5 nM | [2] |

Structure-Activity Relationship (SAR) Analysis

Detailed SAR studies specifically on GW806742X analogs are not extensively available in the public domain. However, based on its chemical structure as a dianilinopyrimidineurea and its ATP-mimetic nature, key structural features can be inferred to be critical for its activity. The general structure consists of a central pyrimidine ring, two aniline substituents, and a urea or urea isostere moiety.

The high potency against VEGFR2 suggests that the dianilinopyrimidine scaffold is highly optimized for the ATP binding site of this kinase. The urea moiety is likely involved in crucial hydrogen bonding interactions with the hinge region of the kinase, a common feature for this class of inhibitors. Variations in the substitution patterns on the aniline rings would be expected to significantly impact potency and selectivity against both VEGFR2 and MLKL. For instance, substitution at positions that interact with the hydrophobic regions or the solvent-exposed areas of the ATP binding pocket could be tuned to favor binding to one kinase over the other.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. The following sections outline the key assays used to characterize the activity of GW806742X.

Necroptosis Inhibition Assay

This cellular assay is fundamental to assessing the ability of a compound to inhibit necroptotic cell death.

-

Cell Line: Wild-type mouse dermal fibroblasts (MDFs).

-

Stimulation Cocktail (TSQ):

-

TNF-α (1 ng/mL): To initiate the extrinsic apoptosis/necroptosis pathway.

-

Smac mimetic (e.g., Compound A, 500 nM): To inhibit cellular inhibitors of apoptosis proteins (cIAPs), shunting the signaling towards cell death.

-

Pan-caspase inhibitor (e.g., Q-VD-OPh, 10 µM): To block apoptosis and specifically induce necroptosis.

-

-

Methodology:

-

Seed MDFs in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with a serial dilution of GW806742X (e.g., 0.1 nM to 10,000 nM) for a specified period.

-

Induce necroptosis by adding the TSQ cocktail to the cell culture medium.

-

Incubate for a period sufficient to induce cell death (e.g., 24 hours).

-

Assess cell viability using a suitable method, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

-

VEGFR2 Kinase Activity Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR2.

-

Enzyme: Recombinant human VEGFR2 kinase domain.

-

Substrate: A suitable peptide or protein substrate that can be phosphorylated by VEGFR2 (e.g., a biotinylated peptide substrate).

-

Detection: An antibody that specifically recognizes the phosphorylated form of the substrate, often coupled with a detection system like HTRF or ELISA.

-

Methodology:

-

In a multi-well plate, add the VEGFR2 enzyme, the substrate, and ATP.

-

Add a serial dilution of GW806742X to the wells.

-

Incubate the reaction mixture to allow for the phosphorylation of the substrate.

-

Stop the reaction and add the phospho-specific detection antibody.

-

Add a secondary detection reagent (e.g., streptavidin-XL665 and anti-phosphotyrosine antibody labeled with Eu3+-cryptate for HTRF).

-

Read the signal on a suitable plate reader.

-

Calculate the IC50 value from the dose-response curve.

-

MLKL Binding Affinity Assay

Determining the binding affinity (Kd) of a compound to MLKL is crucial for understanding its direct interaction with the target.

-

Protein: Purified recombinant MLKL pseudokinase domain.

-

Method: A variety of biophysical techniques can be employed, such as:

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding.

-

Surface Plasmon Resonance (SPR): Measures the change in refractive index upon binding to an immobilized protein.

-

Microscale Thermophoresis (MST): Measures the movement of molecules in a temperature gradient, which changes upon binding.

-

-

General Methodology (using MST as an example):

-

Label the purified MLKL protein with a fluorescent dye.

-

Prepare a serial dilution of GW806742X.

-

Mix the labeled MLKL at a constant concentration with the different concentrations of GW806742X.

-

Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.

-

The change in thermophoresis is plotted against the ligand concentration, and the Kd is determined by fitting the data to a binding curve.[2][3]

-

Visualizations

Diagrams are essential for visualizing complex biological pathways and experimental workflows.

Caption: Signaling pathway of TNF-α induced necroptosis and the inhibitory action of GW806742X on MLKL.

Caption: Simplified VEGFR2 signaling pathway and the inhibitory effect of GW806742X.

Caption: General experimental workflow for characterizing the activity of GW806742X.

References

Methodological & Application

Application Notes and Protocols: Preparation of GW806742X Hydrochloride Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of GW806742X hydrochloride in dimethyl sulfoxide (DMSO). GW806742X is a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), making it a valuable tool in necroptosis and angiogenesis research.[1][2][3][4][5] Adherence to this protocol will ensure the accurate and consistent preparation of the stock solution for experimental use.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight (Free Base) | 573.55 g/mol | [2][4] |

| Molecular Weight (Hydrochloride Salt) | 610.01 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Solubility in DMSO | ≥ 100 mg/mL (174.35 mM) | [2][4] |

| Solubility in Water | Insoluble | [2] |

| Solubility in Ethanol | Insoluble | [2] |

Signaling Pathway of GW806742X

Caption: Inhibition of MLKL and VEGFR2 signaling pathways by GW806742X.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/fresh Dimethyl sulfoxide (DMSO)

-

Sterile, amber, polypropylene or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Workflow for Stock Solution Preparation:

Caption: Workflow for preparing this compound stock solution.

Procedure:

-

Pre-weighing Preparations:

-

Bring the this compound powder to room temperature before opening the vial to prevent condensation.

-

Ensure the analytical balance is calibrated and level.

-

-

Weighing the Compound:

-

Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.10 mg of the hydrochloride salt (Molecular Weight: 610.01 g/mol ).

-

Calculation:

-

Volume (L) x Concentration (mol/L) = Moles

-

0.001 L x 0.010 mol/L = 0.00001 moles

-

Moles x Molecular Weight ( g/mol ) = Mass (g)

-

0.00001 moles x 610.01 g/mol = 0.00610 g = 6.10 mg

-

-

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. For a 10 mM solution from 6.10 mg, add 1 mL of DMSO. It is recommended to use fresh DMSO as absorbed moisture can reduce the solubility of the compound.[2]

-

Vortex the solution until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[3][5]

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles.[1][2]

-

Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1] The powder form of the compound is stable for 3 years at -20°C.[2][3]

-

Safety Precautions

-

Handle this compound in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]

-

Avoid inhalation of the powder and direct contact with skin and eyes.[7]

-

In case of accidental contact, wash the affected area thoroughly with water.

-

Dispose of waste according to institutional and local regulations.

By following these application notes and protocols, researchers can ensure the reliable and safe preparation of this compound stock solutions for their experimental needs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. GW806742X | MLK | VEGFR | TargetMol [targetmol.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. GW806742X | MLK | VEGFR | TargetMol [targetmol.com]

- 6. This compound|CAS |DC Chemicals [dcchemicals.com]

- 7. nordicbiosite.com [nordicbiosite.com]

Application Notes and Protocols for GW806742X Hydrochloride in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction